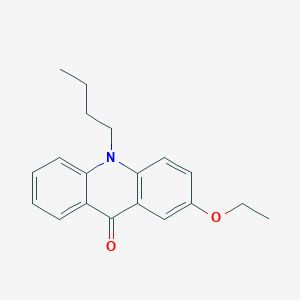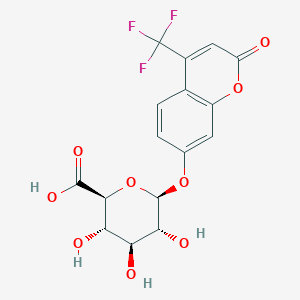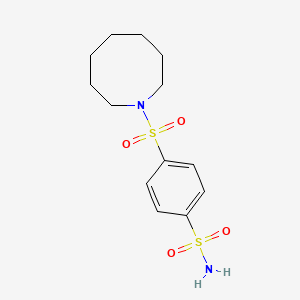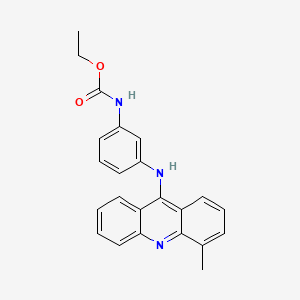
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of phenylalanine and histidine residues linked through an imidazole group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the coupling reactions efficiently.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide undergoes various chemical reactions, including:
Oxidation: The imidazole group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole group may yield imidazole N-oxide derivatives, while reduction may result in the formation of reduced imidazole derivatives.
Scientific Research Applications
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide involves its interaction with specific molecular targets. The imidazole group can coordinate with metal ions, influencing enzyme activity or protein function. Additionally, the phenylalanine and histidine residues may interact with biological macromolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-phenylalanyl-N-(di-1H-imidazol-2-yl)methylglycinamide
- L-Phenylalanyl-L-histidylglycinamide
Uniqueness
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide is unique due to its specific combination of phenylalanine and histidine residues linked through an imidazole group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C22H25N9O2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-[bis(1H-imidazol-2-yl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H25N9O2/c23-16(10-14-4-2-1-3-5-14)22(33)31(17(19(24)32)11-15-12-25-13-30-15)18(20-26-6-7-27-20)21-28-8-9-29-21/h1-9,12-13,16-18H,10-11,23H2,(H2,24,32)(H,25,30)(H,26,27)(H,28,29)/t16-,17-/m0/s1 |
InChI Key |
QBQTXVHTBYXUOL-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N([C@@H](CC2=CN=CN2)C(=O)N)C(C3=NC=CN3)C4=NC=CN4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C(CC2=CN=CN2)C(=O)N)C(C3=NC=CN3)C4=NC=CN4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


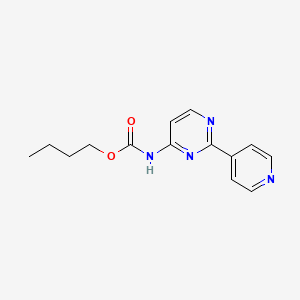


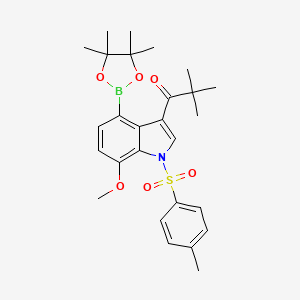

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
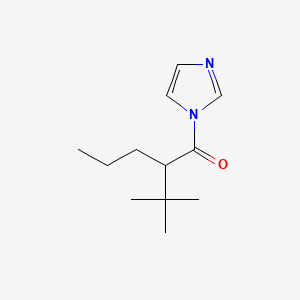
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)
